pNP-TMP

Description

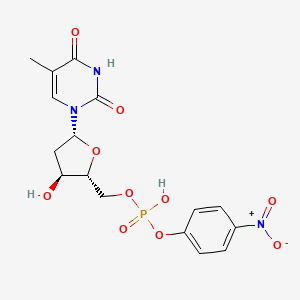

Structure

2D Structure

3D Structure

Properties

CAS No. |

2304-08-7 |

|---|---|

Molecular Formula |

C16H18N3O10P |

Molecular Weight |

443.3 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |

InChI |

InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1 |

InChI Key |

RWOAVOYBVRQNIZ-BFHYXJOUSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

Other CAS No. |

16562-50-8 |

Related CAS |

26886-08-8 (mono-ammonium salt) |

Synonyms |

p-nitrophenyl 5'-thymidine monophosphate p-nitrophenyl-3'-thymidine-phosphate p-Nph-5'-TMP PNPpT thymidine 5'-4-nitrophenyl phosphate thymidine 5'-4-nitrophenyl phosphate, monosodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to p-Nitrophenyl Thymidine 5'-monophosphate (pNP-TMP) in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP), a versatile chromogenic substrate with significant applications in biochemistry and drug discovery. We will delve into its core uses, present quantitative data, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding of its utility in the laboratory.

Core Applications of this compound

p-Nitrophenyl thymidine 5'-monophosphate is a synthetic molecule that serves as a substrate for a variety of nucleolytic enzymes. Its primary utility lies in its ability to produce a quantifiable color change upon enzymatic hydrolysis, making it an invaluable tool for enzyme activity assays. The core applications of this compound include:

-

Assaying Phosphodiesterase (PDE) Activity: this compound is a substrate for various phosphodiesterases, enzymes that cleave phosphodiester bonds. The hydrolysis of this compound by PDEs releases p-nitrophenol, a yellow-colored compound that can be measured spectrophotometrically. This allows for the continuous monitoring of enzyme activity and is particularly useful for high-throughput screening of potential PDE inhibitors.

-

Characterizing Oligoribonucleases (ORNs): this compound is also a substrate for oligoribonucleases, which are 3'-5' exonucleases involved in RNA degradation. The use of this compound provides a simple and efficient method for studying the kinetics and inhibition of these enzymes from various organisms, including bacteria and humans.

-

Investigating Autotaxin (ATX) Activity: Autotaxin, a secreted enzyme with lysophospholipase D activity, can also hydrolyze this compound. This property is exploited in assays to screen for and characterize inhibitors of ATX, a significant target in cancer and inflammation research.

-

Potential as an Antitumor Prodrug: Research has explored the potential of this compound as an antitumor prodrug. The concept is that it can penetrate mammalian cells and be converted to thymidine 5'-phosphate (TMP), which can then be utilized by the cells.

Quantitative Data: Enzyme Kinetics

The efficiency of an enzyme's catalysis of this compound hydrolysis is described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate. The kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Below is a summary of available kinetic data for the hydrolysis of this compound by various oligoribonucleases.

| Enzyme Source | Km (mM) | kcat (min-1) | Optimal pH | Divalent Metal Ion Cofactor | Reference |

| Escherichia coli ORN | 0.4 - 2.0 | 100 - 650 | 8.0 | Mn2+ > Mg2+ | |

| Mycobacterium smegmatis ORN | 0.4 - 2.0 | 100 - 650 | 8.0 | Mn2+ > Mg2+ | |

| Human ORN | 0.4 - 2.0 | 100 - 650 | 8.0 | Mn2+ > Mg2+ |

Experimental Protocols

The following sections provide detailed methodologies for performing enzyme assays using this compound.

General Protocol for a this compound-Based Enzyme Assay

This protocol provides a general framework that can be adapted for various enzymes that hydrolyze this compound.

I. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 10 mM NaCl and 5 mM β-mercaptoethanol. The optimal pH may vary depending on the enzyme.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water. Store at -20°C.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer. The final concentration in the assay will need to be optimized.

-

Divalent Metal Ion Solution: Prepare a 100 mM stock solution of MnCl2 or MgCl2.

-

Stop Solution: 0.5 M NaOH.

II. Assay Procedure:

-

Prepare a reaction mixture in a 96-well microplate or a cuvette. For a 1 mL reaction, combine:

-

Assay Buffer

-

Divalent metal ion solution (e.g., to a final concentration of 1-2 mM)

-

This compound solution (to the desired final concentration, typically ranging from 0.1 to 5 mM)

-

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme solution.

-

Immediately monitor the increase in absorbance at 405 nm over time using a spectrophotometer or microplate reader. The product, p-nitrophenol, has a molar extinction coefficient of 18,450 M-1cm-1 at this wavelength under alkaline conditions.

-

(Optional) For endpoint assays, allow the reaction to proceed for a fixed amount of time and then stop the reaction by adding the stop solution.

-

Record the absorbance values.

III. Data Analysis:

-

Calculate the concentration of p-nitrophenol produced using the Beer-Lambert law (A = εbc).

-

Determine the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.

-

To determine Km and Vmax, perform the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

Specific Protocol: Phosphodiesterase Assay

This protocol is adapted for the assay of a novel phosphodiesterase, PdeM, and can serve as a starting point for other phosphodiesterases.

I. Reagent Preparation:

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM β-mercaptoethanol, 10 mM NaCl.

-

Substrate: this compound.

-

Metal Ion: 2 mM MnCl2.

-

Enzyme: Purified phosphodiesterase (e.g., 1 µg of PdeM).

II. Assay Procedure:

-

In a 1 mL reaction volume, combine the reaction buffer, MnCl2, and varying concentrations of this compound.

-

Incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding the phosphodiesterase.

-

Incubate for a defined period (e.g., 10-30 minutes) at 25°C.

-

Stop the reaction by adding 50 mM NaOH.

-

Measure the absorbance at 405 nm.

Visualizations

Enzymatic Hydrolysis of this compound

The fundamental reaction in any this compound-based assay is the enzymatic cleavage of the phosphodiester bond, releasing thymidine 5'-monophosphate (TMP) and the chromogenic product, p-nitrophenol.

Caption: Enzymatic conversion of this compound to its products.

Experimental Workflow for a this compound Enzyme Assay

The following diagram outlines the typical steps involved in performing a colorimetric enzyme assay using this compound.

Caption: Standard workflow for a this compound based enzyme assay.

Phosphodiesterase in Cyclic Nucleotide Signaling

Phosphodiesterases play a critical role in regulating intracellular signaling pathways by controlling the levels of the second messengers, cyclic AMP (cAMP) and cyclic GMP (cGMP). Assaying PDE activity with this compound provides insights into the regulation of these pathways.

Caption: PDE-mediated regulation of cAMP signaling.

A Technical Guide to the Principle of Action of p-Nitrophenyl Thymidine Monophosphate (pNP-TMP)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the core principles underlying the action of p-nitrophenyl thymidine monophosphate (pNP-TMP). It details its dual role as a prodrug for intracellular delivery of thymidine monophosphate (TMP) and as a chromogenic substrate for enzymatic assays. This guide includes a summary of relevant quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Core Concept: The Dual Functionality of this compound

p-Nitrophenyl thymidine monophosphate (this compound), also known as Thymidine 5′-monophosphate p-nitrophenyl ester, is a synthetic derivative of thymidine 5'-phosphate (TMP).[1] Its chemical structure is characterized by the esterification of the phosphate group of TMP with p-nitrophenol. This modification confers two primary functionalities:

-

Prodrug of Thymidine Monophosphate: The p-nitrophenyl group masks the negative charge of the phosphate, increasing the molecule's lipophilicity. This allows this compound to more readily cross cell membranes compared to the highly polar TMP. Once inside the cell, endogenous enzymes cleave the ester bond, releasing active TMP. This strategy is explored for its potential as an antitumor prodrug, aiming to deliver nucleotide precursors to rapidly dividing cells.[1]

-

Chromogenic Substrate: this compound serves as a sensitive chromogenic substrate for phosphodiesterases.[2] Enzymatic cleavage of the molecule releases p-nitrophenol, which, under alkaline conditions, forms a yellow-colored p-nitrophenolate ion.[3][4] The intensity of this color, quantifiable by spectrophotometry at 405 nm, is directly proportional to the enzyme's activity.[4][5]

Principle of Action: Intracellular Activation Pathway

As a prodrug, the primary mechanism of this compound involves a multi-step intracellular conversion process to deliver TMP for subsequent anabolic phosphorylation and incorporation into DNA.

-

Cellular Uptake: this compound passively diffuses across the plasma membrane into the cytoplasm.

-

Enzymatic Cleavage: Intracellular esterases or phosphodiesterases recognize and hydrolyze the p-nitrophenyl ester bond. This reaction releases free thymidine monophosphate (TMP) and p-nitrophenol.

-

Anabolic Phosphorylation: The liberated TMP enters the nucleotide synthesis pathway. It is sequentially phosphorylated by cytosolic kinases:

-

Thymidylate Kinase (TMPK) catalyzes the phosphorylation of TMP to thymidine diphosphate (TDP).

-

Nucleoside Diphosphate Kinase (NDPK) then catalyzes the conversion of TDP to thymidine triphosphate (TTP).

-

-

DNA Synthesis: TTP is the direct precursor for the incorporation of thymidine into newly synthesized DNA strands by DNA polymerases during S-phase of the cell cycle.

References

pNP-TMP substrate for nuclease activity

An In-depth Technical Guide to the Use of pNP-TMP as a Chromogenic Substrate for Nuclease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of nuclease activity is fundamental in various fields of biological research and drug development. A convenient and widely used method for this purpose is the spectrophotometric assay utilizing chromogenic substrates. One such substrate is p-nitrophenyl 5'-thymidine monophosphate (this compound). This guide provides a comprehensive overview of the principles, protocols, and applications of this compound in nuclease activity assays.

This compound is an artificial substrate that can be hydrolyzed by certain nucleases, particularly 5'-nucleotide phosphodiesterases, to release p-nitrophenol (pNP). The liberated pNP is a chromophore that exhibits a distinct yellow color under alkaline conditions, with a maximum absorbance at 405 nm. The rate of pNP formation, which can be monitored over time using a spectrophotometer, is directly proportional to the nuclease activity in the sample. This allows for a continuous and quantitative assessment of enzyme kinetics.

Principle of the Assay

The enzymatic assay using this compound is based on the hydrolysis of the phosphodiester bond between the thymidine monophosphate (TMP) and the p-nitrophenyl group. This reaction is catalyzed by nucleases, such as snake venom phosphodiesterase (svPDE) and other 5'-exonucleases or phosphodiesterases. The reaction releases TMP and p-nitrophenol. In an alkaline environment, the hydroxyl group of p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which has a strong absorbance at 405 nm. The molar extinction coefficient of p-nitrophenol at this wavelength is a critical parameter for calculating the enzyme activity.

Enzymatic Reaction

The core of the assay is the enzymatic cleavage of this compound:

p-nitrophenyl 5'-thymidine monophosphate (colorless) + H₂O --(Nuclease)--> Thymidine 5'-monophosphate + p-nitrophenol (colorless at neutral pH)

Detection

Under alkaline conditions (typically by adding NaOH to stop the reaction), the colorless p-nitrophenol is converted to the yellow p-nitrophenolate ion:

p-nitrophenol + OH⁻ → p-nitrophenolate ion (yellow) + H₂O

The intensity of the yellow color, measured at 405 nm, is directly proportional to the amount of pNP produced and thus to the nuclease activity.

Data Presentation: Quantitative Analysis of Nuclease Activity

The following table summarizes kinetic parameters for the hydrolysis of this compound by various enzymes, providing a basis for comparison.

| Enzyme Type | Specific Enzyme | K_M (mM) | k_cat (min⁻¹) | Optimal pH | Divalent Cation Requirement | Reference |

| Oligoribonuclease | Escherichia coli ORN | 0.4 - 2.0 | 100 - 650 | 8.0 | Mn²⁺ > Mg²⁺ | [1] |

| Oligoribonuclease | Mycobacterium smegmatis ORN | 0.4 - 2.0 | 100 - 650 | 8.0 | Mn²⁺ > Mg²⁺ | [1] |

| Oligoribonuclease | Human ORN | 0.4 - 2.0 | 100 - 650 | 8.0 | Mn²⁺ > Mg²⁺ | [1] |

| Phosphodiesterase | Snake Venom PDE | - | - | 8.5 - 9.0 | Mg²⁺ or Mn²⁺ | General Knowledge |

| Phosphodiesterase | Autotaxin (ATX/NPP2) | - | - | - | - | [2] |

Experimental Protocols

Below are detailed methodologies for performing a nuclease activity assay using this compound. This protocol is a generalized procedure and may require optimization for specific enzymes and experimental conditions.

Materials and Reagents

-

Substrate: p-nitrophenyl 5'-thymidine monophosphate (this compound) sodium salt (FW: 466.29 g/mol )

-

Enzyme: Purified or crude nuclease preparation

-

Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0-9.0)

-

Divalent Cations: MgCl₂ or MnCl₂ solution (e.g., 100 mM stock)

-

Stopping Solution: NaOH solution (e.g., 0.1 M or higher)

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Consumables: Cuvettes or 96-well microplates, pipette tips

Preparation of Reagents

-

Tris-HCl Buffer (50 mM, pH 8.5): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.5 with concentrated HCl. Bring the final volume to 1 L with deionized water.

-

This compound Substrate Solution (e.g., 10 mM): Dissolve 46.63 mg of this compound sodium salt in 10 mL of Tris-HCl buffer. Store in aliquots at -20°C, protected from light. The optimal concentration of this compound should be determined experimentally and is often around the K_M value for the enzyme of interest.

-

MgCl₂ Solution (100 mM): Dissolve 2.033 g of MgCl₂·6H₂O in 100 mL of deionized water.

-

Enzyme Solution: Dilute the nuclease to the desired concentration in cold Tris-HCl buffer immediately before use. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.

-

Stopping Solution (0.2 M NaOH): Dissolve 8 g of NaOH in 1 L of deionized water.

Assay Procedure (Endpoint Assay)

-

Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture. A typical 100 µL reaction mixture might consist of:

-

50 µL of 2x Reaction Buffer (100 mM Tris-HCl, pH 8.5, 20 mM MgCl₂)

-

10 µL of this compound solution (final concentration will vary, e.g., 1 mM)

-

30 µL of deionized water

-

-

Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiation of Reaction: Add 10 µL of the diluted enzyme solution to the reaction mixture to initiate the reaction. Mix gently.

-

Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stopping the Reaction: Terminate the reaction by adding a volume of the stopping solution (e.g., 100 µL of 0.2 M NaOH). This will also develop the yellow color of the p-nitrophenolate ion.

-

Absorbance Measurement: Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader.

-

Controls:

-

Blank: A reaction mixture containing all components except the enzyme. The enzyme solution is replaced with the same volume of buffer. This is used to correct for any non-enzymatic hydrolysis of the substrate.

-

pNP Standard Curve: To accurately quantify the amount of pNP produced, it is recommended to prepare a standard curve using known concentrations of p-nitrophenol.

-

Calculation of Nuclease Activity

The specific activity of the nuclease can be calculated using the Beer-Lambert law:

A = εbc

Where:

-

A is the absorbance at 405 nm

-

ε is the molar extinction coefficient of p-nitrophenol (18,500 M⁻¹cm⁻¹ at pH > 8)[3]

-

b is the path length of the cuvette or the light path in the microplate well (in cm)

-

c is the concentration of p-nitrophenol (in M)

Specific Activity (U/mg) = (ΔA/min * Total Reaction Volume (L)) / (ε * b * Amount of Enzyme (mg))

Where:

-

ΔA/min is the change in absorbance per minute in the linear range of the reaction.

-

One unit (U) of nuclease activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under the specified conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic hydrolysis of this compound by a nuclease.

Caption: Conversion of p-nitrophenol to the chromogenic p-nitrophenolate ion.

Caption: General workflow for the this compound nuclease assay.

Conclusion

The use of this compound as a substrate provides a simple, sensitive, and continuous spectrophotometric method for measuring the activity of various nucleases, particularly 5'-phosphodiesterases. This guide offers the fundamental principles, detailed protocols, and comparative data to assist researchers in applying this assay effectively in their work. The adaptability of the assay to a microplate format makes it suitable for high-throughput screening of enzyme inhibitors, a critical step in drug discovery and development. Proper optimization of assay conditions is crucial for obtaining accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. The evolution and structure of snake venom phosphodiesterase (svPDE) highlight its importance in venom actions | eLife [elifesciences.org]

- 3. The Sequence and a Three-Dimensional Structural Analysis Reveal Substrate Specificity among Snake Venom Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to pNP-TMP Chromogenic Assays for Researchers, Scientists, and Drug Development Professionals

Core Principles of the pNP-TMP Chromogenic Assay

The para-nitrophenyl thymidine-5'-monophosphate (this compound) chromogenic assay is a robust and straightforward spectrophotometric method used to measure the activity of certain phosphodiesterases and nucleases, most notably oligoribonucleases (ORNs). The assay relies on the enzymatic hydrolysis of the synthetic substrate this compound. This substrate consists of a thymidine monophosphate (TMP) molecule linked to a p-nitrophenyl (pNP) group via a phosphodiester bond.

The core of the assay is the enzymatic cleavage of this bond, which releases p-nitrophenolate (pNP). In alkaline conditions, pNP exhibits a distinct yellow color and a strong absorbance at 405 nm. The rate of pNP production is directly proportional to the enzyme's activity, allowing for quantitative measurement of enzyme kinetics and the screening of potential inhibitors. This method is favored for its simplicity, sensitivity, and suitability for high-throughput screening (HTS) applications in drug discovery.

Enzymatic Reaction Mechanism

The fundamental chemical transformation in the this compound assay is the hydrolysis of the phosphodiester bond in this compound by a hydrolase, such as oligoribonuclease. This reaction yields two products: thymidine-5'-monophosphate (TMP) and p-nitrophenol (pNP). The pNP product, under the typically basic pH of the assay buffer, deprotonates to form the p-nitrophenolate anion, which is the chromogenic species detected.

A Technical Guide to p-Nitrophenyl Thymidine 5'-Monophosphate (pNP-TMP): Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) is a synthetic chromogenic substrate crucial for the study of various phosphodiesterases (PDEs), enzymes that play a critical role in signal transduction pathways by hydrolyzing phosphodiester bonds. The cleavage of this compound by a PDE yields p-nitrophenol, a yellow-colored compound that allows for the continuous colorimetric monitoring of enzyme activity. This property makes this compound an invaluable tool in high-throughput screening for PDE inhibitors and in fundamental enzymatic research. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound, including detailed experimental protocols and a summary of its application in studying enzyme kinetics and signaling pathways.

Core Properties and Synthesis

p-Nitrophenyl thymidine 5'-monophosphate is a synthetic nucleotide analog. It consists of a thymidine monophosphate (TMP) molecule linked to a p-nitrophenyl group via a phosphodiester bond.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₇N₃O₁₀P |

| Molecular Weight | 458.29 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and aqueous buffers |

| Extinction Coefficient of p-Nitrophenol (hydrolysis product) | 18,000 M⁻¹cm⁻¹ at 405 nm (pH > 8) |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that involves the protection of the sugar hydroxyl group, phosphorylation of the 5'-hydroxyl group of thymidine, and subsequent coupling with p-nitrophenol.

Experimental Protocol: Synthesis of p-Nitrophenyl Thymidine 5'-Monophosphate

-

Protection of 3'-Hydroxyl Group:

-

Dissolve thymidine in a suitable solvent (e.g., pyridine).

-

Add a protecting group reagent, such as dimethoxytrityl chloride (DMT-Cl), in a dropwise manner while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the 3'-O-DMT-thymidine product by column chromatography.

-

-

Phosphorylation of 5'-Hydroxyl Group:

-

Dissolve the protected thymidine in an anhydrous solvent (e.g., dichloromethane).

-

Add a phosphorylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid catalyst (e.g., tetrazole).

-

Monitor the reaction by TLC.

-

Once the reaction is complete, oxidize the phosphite triester to a phosphate triester using an oxidizing agent like iodine in the presence of water.

-

Purify the resulting phosphotriester.

-

-

Coupling with p-Nitrophenol:

-

Dissolve the purified phosphotriester and p-nitrophenol in an anhydrous solvent.

-

Add a coupling agent, such as 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), to facilitate the formation of the phosphodiester bond.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

-

Deprotection:

-

Remove the cyanoethyl protecting group from the phosphate using a mild base (e.g., concentrated ammonium hydroxide).

-

Remove the DMT protecting group from the 3'-hydroxyl group using a mild acid (e.g., dichloroacetic acid in dichloromethane).

-

Purify the final this compound product using column chromatography or high-performance liquid chromatography (HPLC).

-

Initial Characterization: A Substrate for Phosphodiesterases

The primary utility of this compound lies in its role as a chromogenic substrate for a wide range of phosphodiesterases. The enzymatic hydrolysis of the phosphodiester bond in this compound releases thymidine 5'-monophosphate (TMP) and p-nitrophenol. At alkaline pH, p-nitrophenol is deprotonated to form the p-nitrophenolate anion, which exhibits a strong absorbance at 405-420 nm.

Enzymatic Hydrolysis of this compound

The hydrolysis of this compound by a phosphodiesterase can be represented by the following reaction:

This compound + H₂O --(Phosphodiesterase)--> Thymidine 5'-monophosphate (TMP) + p-Nitrophenol

This reaction forms the basis of a simple and continuous spectrophotometric assay for measuring phosphodiesterase activity.

Experimental Protocols for Enzyme Assays

The following protocols describe the use of this compound in characterizing phosphodiesterase activity and screening for inhibitors.

General Phosphodiesterase Activity Assay

This protocol provides a general framework for measuring the activity of a phosphodiesterase using this compound.

Experimental Protocol: Phosphodiesterase Activity Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a solution of the phosphodiesterase enzyme of interest in an appropriate assay buffer containing any necessary cofactors (e.g., Mg²⁺, Mn²⁺).

-

Prepare a stop solution (e.g., 1 M NaOH) to terminate the reaction and maximize the color development of p-nitrophenol.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the phosphodiesterase enzyme solution to the wells.

-

To initiate the reaction, add the this compound substrate solution to the wells.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the wells at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the concentration of p-nitrophenol produced using the Beer-Lambert law (Absorbance = εcl), where ε is the molar extinction coefficient of p-nitrophenol.

-

Determine the enzyme activity, typically expressed in units of µmol of product formed per minute per mg of enzyme.

-

Autotaxin Inhibitor Screening Assay

Autotaxin (ATX) is a secreted lysophospholipase D that also exhibits phosphodiesterase activity. This compound is a commonly used substrate for screening ATX inhibitors.

Experimental Protocol: Autotaxin Inhibitor Screening Assay

-

Reagent Preparation:

-

Prepare assay buffer: 50 mM Tris-HCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0.

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a solution of recombinant human autotaxin in the assay buffer.

-

Prepare serial dilutions of the test inhibitor compounds in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Add the assay buffer to the wells of a 96-well plate.

-

Add the test inhibitor solution or vehicle control (e.g., DMSO) to the wells.

-

Add the autotaxin enzyme solution to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the this compound substrate solution.

-

Monitor the increase in absorbance at 405 nm over time in a kinetic plate reader at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Quantitative Data Summary

The use of this compound in enzymatic assays has generated a wealth of quantitative data on enzyme kinetics and inhibitor potency. The following tables summarize some of this key data.

Table 2: Kinetic Parameters for this compound Hydrolysis by Oligoribonucleases.[1]

| Enzyme | Source | kcat (min⁻¹) | KM (mM) |

| EcoORN | Escherichia coli | 650 | 2.0 |

| MsmORN | Mycobacterium smegmatis | 100 | 0.4 |

| hORN | Human | 120 | 0.5 |

Assay conditions: pH 8.0, 25°C, with 1 mM Mn²⁺.[1]

Table 3: Inhibition of Autotaxin Activity using this compound as a Substrate

| Inhibitor | Ki (µM) | IC₅₀ (µM) | Notes |

| Lysophosphatidic acid (LPA) (18:1) | 2.0 ± 0.50 (for free ATX) | ~0.05 | Mixed-type inhibition. |

| PF-8380 | - | 0.028 | Potent and selective ATX inhibitor. |

| S32826 | - | 0.09 | Competitive inhibitor. |

| HA130 | - | 0.0027 | Potent competitive inhibitor. |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving an enzyme that hydrolyzes this compound and a typical experimental workflow for an enzyme inhibition assay.

Autotaxin-LPA Signaling Pathway

Autotaxin (ATX) hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a potent signaling molecule. While this compound is an artificial substrate used to measure ATX activity, understanding the downstream effects of LPA is crucial for drug development.

Caption: The Autotaxin-LPA signaling pathway.

Experimental Workflow for Enzyme Inhibition Assay

This diagram outlines the typical steps involved in performing an enzyme inhibition assay using this compound.

Caption: A typical workflow for an enzyme inhibition assay using this compound.

Conclusion

This compound has proven to be a robust and versatile tool for the discovery and initial characterization of phosphodiesterases and their inhibitors. Its simple synthesis and the straightforward nature of the colorimetric assay have facilitated high-throughput screening and detailed kinetic studies. This technical guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of phosphodiesterase function and the development of novel therapeutics.

References

pNP-TMP: A Chromogenic Substrate for High-Throughput Enzyme Discovery and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel enzymes with specific activities is a cornerstone of modern biotechnology and drug discovery. The development of robust and efficient screening methods is paramount to this endeavor. para-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) has emerged as a valuable tool for the discovery and characterization of a range of hydrolytic enzymes. This technical guide provides a comprehensive overview of the application of this compound, including detailed experimental protocols, quantitative data on enzyme kinetics, and a discussion of its substrate specificity.

Principle of the Assay

The use of this compound in enzyme assays is based on a straightforward colorimetric principle. When an appropriate enzyme cleaves the phosphodiester bond in this compound, it releases para-nitrophenol (pNP). Under alkaline conditions, pNP is deprotonated to the para-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm. The rate of pNP formation, measured spectrophotometrically, is directly proportional to the enzyme's activity. This simple and continuous assay format makes this compound highly suitable for high-throughput screening applications.

Enzymes Characterized Using this compound

This compound is a versatile substrate that has been successfully employed in the study of several classes of enzymes, primarily those with phosphodiesterase or 5'-nucleotidase activity.

Oligoribonucleases

Studies have shown that oligoribonucleases (ORNs) from various organisms, including Escherichia coli, Mycobacterium smegmatis, and humans, can hydrolyze this compound. These 3'-5' exonucleases play a crucial role in the final steps of RNA degradation. The use of this compound provides a convenient method for assaying their activity, which is essential for screening potential inhibitors of bacterial ORNs, a promising target for new antibacterial agents.

Snake Venom Phosphodiesterase

p-Nitrophenyl thymidine 5'-monophosphate is a sensitive chromogenic substrate for snake venom phosphodiesterase (SVPD).[1][[“]] SVPD is a well-characterized exonuclease that hydrolyzes the phosphodiester bonds in RNA and DNA from the 3' end. The ability to quantify SVPD activity using this compound is valuable for both basic research and for applications where this enzyme is used as a biochemical tool.

Autotaxin (ATX/NPP2)

Autotaxin is a secreted lysophospholipase D that is also a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) family. It has been identified as a key enzyme in the production of the signaling molecule lysophosphatidic acid (LPA). This compound serves as a substrate for ATX, and its hydrolysis can be used to screen for inhibitors of this important enzyme, which is implicated in cancer and inflammation.[1]

Alkaline Phosphatase (ALP)

It is important to note that this compound can also be hydrolyzed by alkaline phosphatase, a widely distributed enzyme. This highlights the need for careful consideration of substrate specificity when using this compound in complex biological samples. The lack of absolute specificity means that confirmatory assays with other substrates or the use of specific inhibitors may be necessary to ensure that the observed activity is from the enzyme of interest. Notably, this compound is not hydrolyzed by bovine spleen phosphodiesterase, providing a useful counter-screen to differentiate between certain phosphodiesterase activities.[1]

Quantitative Enzyme Kinetic Data

A critical aspect of characterizing any enzyme is the determination of its kinetic parameters. The following table summarizes the available Michaelis-Menten constants (KM) and catalytic rate constants (kcat) for the hydrolysis of this compound by various enzymes. This data is essential for comparing enzyme efficiency and for designing effective screening assays.

| Enzyme | Source Organism | KM (mM) | kcat (min-1) | Divalent Cation Requirement |

| Oligoribonuclease (ORN) | Escherichia coli | 0.4 - 2.0 | 100 - 650 | Mn2+ (preferred) |

| Oligoribonuclease (ORN) | Mycobacterium smegmatis | 0.4 - 2.0 | 100 - 650 | Mn2+ (preferred) |

| Oligoribonuclease (ORN) | Human | 0.4 - 2.0 | 100 - 650 | Mn2+ (preferred) |

Note: Kinetic parameters for Oligoribonucleases were determined at pH 8.0 and 25°C with 1 mM Mn2+.

Experimental Protocols

The following section provides a detailed methodology for a typical enzyme assay using this compound. This protocol can be adapted for various enzymes and can be scaled for use in a high-throughput format.

General this compound Hydrolase Activity Assay

Materials:

-

This compound substrate stock solution (e.g., 100 mM in a suitable buffer, stored at -20°C)

-

Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme of interest

-

Divalent cations as required by the enzyme (e.g., MnCl2, MgCl2)

-

Enzyme preparation (purified or as a cell lysate/supernatant)

-

Stop solution (e.g., 1 M Na2CO3 or 0.5 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents: Prepare fresh dilutions of the this compound substrate and enzyme in the assay buffer. The final concentration of the substrate should be optimized based on the KM of the enzyme, typically at or above the KM value for initial velocity measurements.

-

Set up the Reaction: In a 96-well microplate, add the following components in the specified order:

-

Assay buffer

-

Divalent cation solution (if required)

-

Enzyme solution

-

-

Initiate the Reaction: Add the this compound substrate solution to each well to start the reaction. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the microplate at the optimal temperature for the enzyme for a predetermined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the Reaction: Terminate the reaction by adding the stop solution to each well. The alkaline nature of the stop solution will also ensure the complete ionization of the released pNP for maximal absorbance.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Controls: Include appropriate controls in the assay:

-

Blank: All reaction components except the enzyme, to correct for non-enzymatic hydrolysis of the substrate.

-

Negative Control: A reaction with a known inhibitor or a heat-inactivated enzyme to determine the background signal.

-

Positive Control: A reaction with a known active enzyme to ensure the assay is working correctly.

-

-

Data Analysis: Calculate the rate of the enzymatic reaction by determining the change in absorbance over time, after subtracting the blank reading. The concentration of the product (pNP) can be calculated using the Beer-Lambert law and the molar extinction coefficient of pNP at 405 nm under alkaline conditions (typically ~18,000 M-1cm-1).

Visualizing Experimental and Logical Workflows

To facilitate a clear understanding of the processes involved in utilizing this compound for enzyme discovery, the following diagrams, generated using the DOT language, illustrate the key workflows.

Conclusion

p-Nitrophenyl thymidine 5'-monophosphate is a valuable and versatile tool in the field of enzyme discovery and characterization. Its chromogenic nature allows for simple, continuous, and high-throughput screening of various phosphodiesterases and nucleotidases. While considerations of substrate specificity are important, particularly in complex biological samples, the ease of use and adaptability of this compound assays make them a powerful first-line screening tool. The quantitative kinetic data and detailed protocols provided in this guide offer a solid foundation for researchers to effectively implement this compound in their own discovery and drug development workflows. The continued application of this substrate will undoubtedly contribute to the identification and characterization of novel enzymes with significant biological and therapeutic potential.

References

The Use of p-Nitrophenyl Thymidine-5'-Monophosphate (pNP-TMP) in Preliminary Enzymatic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the chromogenic substrate, p-nitrophenyl thymidine-5'-monophosphate (pNP-TMP), in preliminary studies of enzymes, particularly phosphodiesterases. This document outlines the core principles of this compound-based assays, detailed experimental protocols, and the interpretation of kinetic data.

Introduction to this compound as a Substrate

p-Nitrophenyl thymidine-5'-monophosphate (this compound) is a synthetic, chromogenic substrate widely used for the continuous monitoring of phosphodiesterase (PDE) activity. The enzymatic hydrolysis of the phosphodiester bond in this compound by a PDE releases thymidine-5'-monophosphate (TMP) and p-nitrophenol (pNP). The liberated pNP, under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance at 405-410 nm. This colorimetric change allows for the real-time measurement of enzyme activity and is amenable to high-throughput screening formats.

The primary application of this compound lies in the characterization of various phosphodiesterases, including snake venom phosphodiesterase I (SV-PDE) and autotaxin (ATX), a lysophospholipase D with phosphodiesterase activity. These enzymes play crucial roles in diverse physiological and pathological processes, making them attractive targets for drug discovery.

Experimental Protocols

General Phosphodiesterase Assay using this compound in a 96-Well Plate Format

This protocol provides a generalized procedure for measuring phosphodiesterase activity using this compound. It is recommended to optimize the specific concentrations of the enzyme and substrate, as well as the incubation time, for each specific enzyme and experimental condition.

Materials:

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

Enzyme solution (e.g., snake venom phosphodiesterase I)

-

This compound substrate solution

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0-9.0)

-

Stop solution (e.g., NaOH or Na2CO3 solution)

-

p-Nitrophenol (pNP) for standard curve

Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer to the desired pH and ionic strength. The optimal pH for many phosphodiesterases, such as snake venom PDE, is in the alkaline range (pH 8.0-9.0).

-

Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is often in the range of 0.1 to 2 mM.

-

Prepare a stock solution of the enzyme in a suitable buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate over the desired time course.

-

Prepare a stop solution (e.g., 0.1-1 M NaOH) to terminate the enzymatic reaction.

-

Prepare a series of pNP standards of known concentrations in the assay buffer to generate a standard curve.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in the specified order:

-

Assay Buffer

-

Enzyme solution (or buffer for blank/control wells)

-

This compound substrate solution to initiate the reaction.

-

-

The final volume in each well is typically 100-200 µL.

-

Include appropriate controls:

-

Blank: Assay buffer and this compound (no enzyme).

-

Substrate Control: Assay buffer and this compound.

-

Enzyme Control: Assay buffer and enzyme (no substrate).

-

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Use the pNP standard curve to convert the absorbance values into the concentration of pNP produced.

-

Calculate the enzyme activity, typically expressed as µmol of pNP produced per minute per mg of enzyme (µmol/min/mg).

-

Enzyme Inhibition Assay using this compound

This protocol is designed to screen for and characterize inhibitors of phosphodiesterases.

Procedure:

-

Follow the general assay protocol as described above.

-

In the assay setup step, add varying concentrations of the test inhibitor to the wells before adding the enzyme.

-

Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle/solvent used to dissolve the inhibitor).

-

Incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) before adding the this compound substrate.

-

Measure the enzyme activity at each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Quantitative data from preliminary studies using this compound should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Kinetic Parameters of Phosphodiesterases with this compound

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| Crotalus adamanteus (Snake Venom) | Data not available for this compound | Data not available for this compound | 8.0 - 9.0 | General knowledge |

| Human Autotaxin (ATX) | Data not available | Data not available | ~8.5 | General knowledge |

| Cerastes cerastes (Snake Venom) | 0.83 (for p-NPP) | 1.25 (for p-NPP) | 8.0 - 8.5 | [1] |

Note: Specific kinetic data for this compound is often not explicitly published in a consolidated format. The values for Cerastes cerastes are for a similar p-nitrophenyl substrate and are provided for illustrative purposes.

Table 2: Inhibition of Phosphodiesterase Activity

| Inhibitor | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| L-Histidine | Autotaxin (ATX) | ~1000 | Competitive | [2] |

| EDTA | Snake Venom PDE | - | Metal Chelator | General knowledge |

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway of autotaxin (ATX), a key enzyme often studied using this compound. ATX hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), which then activates G protein-coupled receptors (GPCRs) to elicit various cellular responses.

Caption: The Autotaxin-LPA signaling pathway.

Experimental Workflow

The following diagram outlines the general experimental workflow for determining enzyme kinetics using the this compound substrate.

Caption: Workflow for enzyme kinetic analysis using this compound.

Logical Relationship

The following diagram illustrates the logical relationship in an enzyme inhibition assay using this compound.

Caption: Logical flow of an enzyme inhibition assay.

Conclusion

The this compound substrate provides a robust and convenient tool for the preliminary investigation of phosphodiesterase activity. Its chromogenic nature allows for simple and continuous monitoring of enzymatic reactions, making it suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening for inhibitors. By following the detailed protocols and data analysis guidelines presented in this technical guide, researchers can effectively utilize this compound to advance their studies in enzymology and drug discovery.

References

An In-depth Technical Guide to the pNP-TMP Colorimetric Detection Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the p-Nitrophenyl thymidine-5'-monophosphate (pNP-TMP) colorimetric detection mechanism. It details the core principles, experimental protocols, and applications of this assay, with a focus on enabling researchers to effectively utilize this technique for quantifying phosphodiesterase and oligoribonuclease activity.

Core Principles of the this compound Assay

The this compound assay is a sensitive and straightforward colorimetric method used to measure the activity of enzymes that cleave phosphodiester bonds, such as venom phosphodiesterase and oligoribonucleases (ORN). The fundamental principle of the assay lies in the enzymatic hydrolysis of the artificial substrate, this compound.

The reaction proceeds as follows:

-

Enzymatic Hydrolysis: In the presence of a phosphodiesterase or a similar hydrolytic enzyme, the this compound substrate is cleaved at the phosphodiester bond.

-

Product Formation: This cleavage releases two products: thymidine-5'-monophosphate (TMP) and p-nitrophenol (pNP).

-

Color Development: While p-nitrophenol is colorless under acidic or neutral conditions, it undergoes a significant color change in an alkaline environment. The addition of a stop solution, typically a strong base like sodium hydroxide (NaOH), raises the pH and converts pNP to the p-nitrophenolate ion.

-

Spectrophotometric Quantification: The resulting p-nitrophenolate ion imparts a distinct yellow color to the solution, which can be accurately quantified by measuring its absorbance at a wavelength of 405 nm using a spectrophotometer. The intensity of the yellow color is directly proportional to the amount of pNP produced, which in turn is a direct measure of the enzyme's activity.

This mechanism provides a simple and robust method for determining enzyme kinetics and for high-throughput screening of potential enzyme inhibitors.

Signaling Pathways and Applications

The this compound assay is particularly valuable for studying enzymes involved in nucleotide metabolism and RNA degradation pathways. A primary application is the characterization of oligoribonucleases (ORNs), which are 3'-5' exonucleases responsible for degrading short single-stranded oligoribonucleotides into ribonucleoside monophosphates (rNMPs). This is the final step in the RNA degradation pathway.

The following diagram illustrates the role of oligoribonuclease in the broader context of RNA turnover, a process that can be monitored using the this compound assay.

The Utility of p-Nitrophenyl Thymidine 5'-Monophosphate (pNP-TMP) in Basic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) is a synthetic nucleotide analog that has become a valuable tool in basic and applied biochemical research.[1] Its structure, featuring a p-nitrophenyl group attached to the phosphate moiety of thymidine monophosphate, allows it to serve as a chromogenic substrate for a variety of enzymes that cleave phosphodiester bonds.[1] The enzymatic hydrolysis of this compound liberates p-nitrophenol, a yellow-colored compound that can be readily quantified using spectrophotometry, providing a simple and continuous assay for enzyme activity. This guide provides an in-depth overview of the applications of this compound in basic research, with a focus on enzyme kinetics, inhibitor screening, and the elucidation of signaling pathways.

Core Applications of this compound

The primary application of this compound lies in its use as a substrate in enzymatic assays for several classes of enzymes, including:

-

Phosphodiesterases (PDEs): A broad family of enzymes that cleave phosphodiester bonds, including those in cyclic nucleotides and nucleic acids.[1]

-

Nucleotidases: Enzymes that hydrolyze nucleotides into nucleosides and phosphate.

-

Oligoribonucleases (ORNs): 3'-5' exonucleases involved in the final stages of RNA degradation.[2]

-

Autotaxin (ATX): A secreted lysophospholipase D that plays a crucial role in lipid signaling.[1]

-

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): A membrane-bound glycoprotein involved in bone mineralization and innate immunity.

The simplicity of the colorimetric assay makes this compound particularly suitable for high-throughput screening (HTS) of potential enzyme inhibitors, a critical step in drug discovery.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the enzymatic hydrolysis of this compound.

Table 1: Michaelis-Menten Kinetic Parameters for Oligoribonucleases with this compound

| Enzyme Source | kcat (min-1) | KM (mM) | KMn (mM) | Optimal Cofactor |

| Escherichia coli | 100 - 650 | 0.4 - 2.0 | 0.2 - 0.6 | Mn2+ |

| Mycobacterium smegmatis | 100 - 650 | 0.4 - 2.0 | 0.2 - 0.6 | Mn2+ |

| Human | 100 - 650 | 0.4 - 2.0 | 0.2 - 0.6 | Mn2+ |

Data obtained at pH 8.00 and 25°C, with 1 mM Mn2+.[2]

Key Signaling Pathways

This compound is instrumental in studying enzymes involved in critical signaling pathways.

Autotaxin (ATX) Signaling

Autotaxin is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA), in the extracellular environment. ATX hydrolyzes lysophosphatidylcholine (LPC) into LPA, which then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs). This binding event initiates a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and angiogenesis. The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including cancer progression and inflammation.

Figure 1: Autotaxin-LPA Signaling Pathway.

ENPP1 and STING Signaling

ENPP1 plays a critical role in attenuating the innate immune response by acting as the primary hydrolase of 2',3'-cyclic GMP-AMP (2',3'-cGAMP). 2',3'-cGAMP is a cyclic dinucleotide that functions as a second messenger, produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. It binds to the stimulator of interferon genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. By degrading 2',3'-cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING pathway.

Figure 2: ENPP1 Regulation of the cGAS-STING Pathway.

Experimental Protocols

The following are generalized protocols for performing enzymatic assays using this compound. It is recommended to optimize these conditions for specific enzymes and experimental setups.

General Phosphodiesterase/Nucleotidase Assay

This protocol provides a framework for measuring the activity of enzymes that hydrolyze this compound.

References

Methodological & Application

Application Notes and Protocols for the pNP-TMP Exonuclease Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The para-nitrophenyl thymidine-5'-monophosphate (pNP-TMP) assay is a continuous spectrophotometric method used to measure the activity of 3'→5' exonucleases. This assay is particularly valuable for enzyme characterization, kinetics studies, and high-throughput screening (HTS) of potential inhibitors. The principle relies on the enzymatic hydrolysis of the colorless substrate, this compound, by an exonuclease. This reaction releases thymidine-5'-monophosphate (TMP) and para-nitrophenol (pNP). Under alkaline conditions (typically pH 8.0), pNP is deprotonated to the para-nitrophenolate anion, which is a yellow chromophore that strongly absorbs light at approximately 405-420 nm. The rate of increase in absorbance is directly proportional to the exonuclease activity.

Principle of the Assay

The enzymatic reaction at the core of the assay is as follows:

p-Nitrophenyl thymidine-5'-monophosphate (this compound) (colorless) + H₂O --(Exonuclease)--> Thymidine-5'-monophosphate (TMP) + p-Nitrophenol (pNP) (yellow at alkaline pH)

The continuous production of pNP can be monitored in real-time using a spectrophotometer or a microplate reader, making it a convenient and efficient method for studying enzyme kinetics and for screening compound libraries for exonuclease inhibitors.

Data Presentation

Table 1: Typical Reaction Conditions for the this compound Assay

| Parameter | Recommended Value | Notes |

| pH | 7.5 - 8.5 | Optimal pH can be enzyme-dependent. pH 8.0 is a common starting point. |

| Temperature | 25 - 37 °C | Enzyme-dependent. 25 °C is often used for kinetic studies.[1][2] |

| Divalent Cations | 0.5 - 10 mM | Mn²⁺ is often preferred over Mg²⁺ for many exonucleases in this assay.[1][2] |

| Substrate [this compound] | 0.5 - 5 mM | Should ideally be around the Kм of the enzyme for accurate kinetics. |

| Enzyme Concentration | Varies (nM to µM range) | Should be optimized to ensure a linear reaction rate over a sufficient time period. |

| Wavelength | 405 - 420 nm | Wavelength for monitoring p-nitrophenolate formation. |

Table 2: Comparative Kinetic Parameters of Exonucleases with this compound

| Enzyme | Source Organism | Kм (mM) | kcat (min⁻¹) | Optimal Cation (Kм, mM) | Reference |

| Exonuclease (ε subunit) | Escherichia coli (DNA Pol III) | 1.08 | 293 | Mn²⁺ (0.31) | [2] |

| Oligoribonuclease (ORN) | Escherichia coli | 0.4 - 2.0 | 100 - 650 | Mn²⁺ (0.2 - 0.6) | [1] |

| Oligoribonuclease (ORN) | Mycobacterium smegmatis | 0.4 - 2.0 | 100 - 650 | Mn²⁺ (0.2 - 0.6) | [1] |

| Oligoribonuclease (ORN) | Human | 0.4 - 2.0 | 100 - 650 | Mn²⁺ (0.2 - 0.6) | [1] |

Experimental Protocols

Protocol 1: Characterization of Exonuclease Activity

This protocol is designed to determine the kinetic parameters (Kм and Vmax) of a purified exonuclease.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM MnCl₂. Prepare fresh and store at 4°C.

-

Substrate Stock (this compound): Prepare a 50 mM stock solution of this compound sodium salt in purified water. Store in aliquots at -20°C.

-

Enzyme Stock: Prepare a concentrated stock of the purified exonuclease in a suitable storage buffer (e.g., containing 50% glycerol for -20°C storage). The concentration should be accurately determined.

2. Experimental Workflow:

Caption: Workflow for determining exonuclease kinetic parameters.

3. Assay Procedure (96-well plate format):

-

Prepare a series of this compound dilutions in Assay Buffer to achieve final concentrations ranging from ~0.1x Kм to 10x Kм (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

-

To each well of a clear, flat-bottom 96-well plate, add 180 µL of the appropriate this compound dilution. Include a "no-substrate" control with Assay Buffer only.

-

Equilibrate the plate at the desired temperature (e.g., 25°C) for 5-10 minutes.

-

Prepare a working dilution of the exonuclease in cold Assay Buffer.

-

Initiate the reactions by adding 20 µL of the diluted enzyme to each well. For the "no-enzyme" blank, add 20 µL of Assay Buffer.

-

Immediately place the plate in a microplate reader pre-set to the assay temperature.

-

Measure the absorbance at 410 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.

4. Data Analysis:

-

For each substrate concentration, plot absorbance vs. time.

-

Identify the initial linear portion of the curve and determine the slope (ΔAbs/min). This is the initial velocity (v₀).

-

Convert the initial velocity from ΔAbs/min to µmol/min/mL using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l)

-

Where:

-

ε (molar extinction coefficient) for p-nitrophenol at pH 8.0 is ~18,000 M⁻¹cm⁻¹.

-

l (path length) in cm. For a 200 µL volume in a standard 96-well plate, this must be measured or calculated. Alternatively, a pNP standard curve can be used to convert absorbance to concentration.

-

-

-

Plot the initial velocities (v₀) against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kм and Vmax.

Protocol 2: Screening for Exonuclease Inhibitors and IC₅₀ Determination

This protocol is adapted for high-throughput screening of compound libraries to identify inhibitors and determine their potency.

1. Reagent Preparation:

-

Assay Buffer, Substrate Stock, Enzyme Stock: As described in Protocol 1.

-

Test Compounds: Dissolve compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

-

Positive Control: A known exonuclease inhibitor (e.g., excess TMP, which is a product inhibitor).[2]

-

Negative Control: DMSO vehicle.

2. Experimental Workflow for Inhibitor Screening:

Caption: High-throughput screening workflow for exonuclease inhibitors.

3. Assay Procedure for IC₅₀ Determination:

-

Prepare serial dilutions of the "hit" compound in DMSO. A typical 8-point curve might range from 100 µM to 1 nM final assay concentration.

-

Using a liquid handler, dispense a small volume (e.g., 100-200 nL) of each compound dilution into the wells of a 384-well plate.

-

Add 10 µL of diluted enzyme in Assay Buffer to each well. The final DMSO concentration should be kept low and constant across all wells (e.g., ≤1%).

-

Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of this compound in Assay Buffer. The final substrate concentration should be at or below the Kм value to ensure sensitivity to competitive inhibitors.

-

Measure the reaction rate as described in Protocol 1.

4. Data Analysis for IC₅₀:

-

Calculate the reaction rate for each inhibitor concentration.

-

Determine the percent inhibition using the following formula:

-

% Inhibition = [1 - (Rate_inhibitor / Rate_DMSO)] * 100

-

-

Plot % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Background Signal | 1. Spontaneous hydrolysis of this compound. | 1. Prepare substrate stock fresh. Check the pH of the assay buffer; highly alkaline conditions can increase hydrolysis. |

| 2. Contaminated reagents. | 2. Use high-purity water and reagents. Filter-sterilize the buffer. | |

| No or Very Low Signal | 1. Inactive enzyme. | 1. Verify enzyme activity with a positive control. Check storage conditions and avoid repeated freeze-thaw cycles. |

| 2. Incorrect assay conditions (pH, cation). | 2. Optimize pH and divalent cation concentration for your specific enzyme. | |

| 3. Presence of an unknown inhibitor. | 3. Check for contaminants in buffers or water (e.g., EDTA). | |

| Non-linear Reaction Rate | 1. Substrate depletion. | 1. Use a lower enzyme concentration or monitor the reaction for a shorter period. |

| 2. Enzyme instability. | 2. Add stabilizing agents like BSA (0.1 mg/mL) to the assay buffer. Perform the assay at a lower temperature. | |

| 3. Product inhibition. | 3. Ensure analysis is restricted to the initial velocity phase (<10% substrate consumption). | |

| High Well-to-Well Variability | 1. Pipetting errors. | 1. Use calibrated pipettes. For HTS, ensure liquid handlers are properly calibrated. |

| 2. Compound precipitation. | 2. Check the solubility of test compounds in the final assay buffer. Lower the compound concentration if necessary. | |

| 3. Temperature fluctuations across the plate. | 3. Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction. |

References

Application Notes and Protocols for the Use of pNP-TMP in a 96-Well Plate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl thymidine-5'-monophosphate (pNP-TMP) is a chromogenic substrate used for the detection and characterization of phosphodiesterase (PDE) and nucleotide pyrophosphatase (NPP) activity. This application note provides a detailed protocol for utilizing this compound in a 96-well plate format for the screening of enzyme inhibitors, with a particular focus on Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).

ENPP1 is a transmembrane glycoprotein that plays a crucial role in various physiological processes by hydrolyzing extracellular nucleotides. Notably, ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 attenuates the innate immune response, making it a significant target in cancer immunotherapy. The assay described herein offers a straightforward, colorimetric method for measuring the enzymatic activity of ENPP1 and for screening potential inhibitors.

The assay principle is based on the enzymatic hydrolysis of this compound by ENPP1, which cleaves the phosphodiester bond to release p-nitrophenol (pNP). Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The intensity of the color is directly proportional to the enzyme activity. While this method is robust and amenable to high-throughput screening, it is important to note that other enzymes, such as alkaline phosphatase, may also hydrolyze this compound, which should be considered in the experimental design[1].

Signaling Pathway of ENPP1 in cGAS-STING Regulation

ENPP1 is the primary hydrolase of extracellular cGAMP, a key signaling molecule in the cGAS-STING pathway of the innate immune system. When a cell detects cytosolic DNA (e.g., from a viral infection or cellular damage), cGAS is activated and synthesizes cGAMP. Secreted cGAMP can then act as a paracrine signaling molecule, being taken up by neighboring cells to activate the STING receptor on the endoplasmic reticulum. This activation leads to a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-viral or anti-tumor immune response. ENPP1, located on the plasma membrane, hydrolyzes extracellular cGAMP into AMP and GMP, thereby terminating the signal and downregulating the immune response. Inhibition of ENPP1 can, therefore, enhance STING-mediated immunity, which is a promising strategy in cancer therapy.

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant Human ENPP1 (e.g., R&D Systems, Cat. No. 6136-EN)

-

Substrate: p-Nitrophenyl thymidine-5'-monophosphate (this compound) (e.g., Sigma-Aldrich, Cat. No. T4510)

-

Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5

-

Inhibitor: Known ENPP1 inhibitor for positive control (e.g., "ENPP1 Inhibitor C")

-

Stop Solution (Optional): 1 N NaOH

-

Standard: p-Nitrophenol (pNP) (e.g., Sigma-Aldrich, Cat. No. 241326) for calibration curve

-

Plate: 96-well clear, flat-bottom microplate

-

Instrumentation: Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents

-

Assay Buffer (50 mM Tris, 250 mM NaCl, pH 9.5): Prepare a stock solution of Tris and NaCl. Adjust the pH to 9.5 with HCl.

-

Enzyme Solution (1 ng/µL): Dilute the recombinant human ENPP1 stock solution to a final concentration of 1 ng/µL in Assay Buffer. Prepare this solution fresh before use and keep on ice.

-

Substrate Solution (10 mM): Dissolve this compound in Assay Buffer to a final concentration of 10 mM. This will be the 2X working solution.

-

Inhibitor Solutions: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions in Assay Buffer to achieve the desired final concentrations for the IC50 determination. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

-

p-Nitrophenol Standards: Prepare a stock solution of p-nitrophenol in Assay Buffer. Perform serial dilutions to generate standards for a calibration curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

Assay Protocol in a 96-Well Plate

The following protocol describes a total reaction volume of 100 µL per well.

-

Assay Plate Setup:

-

Blank Wells: Add 50 µL of Assay Buffer.

-

Substrate Blank Wells: Add 50 µL of Assay Buffer.

-

Enzyme Activity Wells (No Inhibitor): Add 50 µL of the diluted ENPP1 solution (1 ng/µL).

-

Inhibitor Wells: Add 50 µL of the diluted ENPP1 solution (1 ng/µL). Then add the desired volume of inhibitor solution and adjust the volume to a total of 50 µL with Assay Buffer. It is common to add a small volume (e.g., 1-5 µL) of a concentrated inhibitor stock.

-

-

Pre-incubation (for inhibitor studies): Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction:

-

To all wells except the "Blank Wells", add 50 µL of the 10 mM this compound solution (Substrate Solution).

-

The final concentration in a 100 µL reaction volume will be:

-

ENPP1: 0.05 µg (or 0.5 ng/µL)

-

This compound: 5 mM

-

-

To the "Blank Wells," add 50 µL of Assay Buffer.

-

-

Incubation and Measurement:

-

Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 5-15 minutes. The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

-

Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes). The reaction can be stopped by adding 50 µL of 1 N NaOH to each well. Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the Blank wells from all other wells.

-

For the kinetic assay, calculate the rate of reaction (Vmax) as the change in absorbance per minute (mOD/min).

-

For the endpoint assay, use the final absorbance reading.

-

Correct for the non-enzymatic hydrolysis of the substrate by subtracting the rate (or absorbance) of the Substrate Blank wells from the enzyme-containing wells.

-

To determine the specific activity of the enzyme, use a p-nitrophenol standard curve to convert the absorbance values to the amount of product formed (pmol).

-

Specific Activity (pmol/min/µg) = (Corrected Rate (OD/min) x Conversion Factor (pmol/OD)) / amount of enzyme (µg)

-

-

For inhibitor studies, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

-

References

Application Notes and Protocols for High-Throughput Screening with pNP-TMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. A key component of successful HTS is the use of robust and sensitive assay methodologies. For screening inhibitors of phosphodiesterases and nucleases, the chromogenic substrate p-nitrophenyl thymidine-5’-monophosphate (pNP-TMP) offers a simple and effective solution. Enzymatic hydrolysis of this compound liberates p-nitrophenol (pNP), a yellow-colored product that can be readily quantified by spectrophotometry. This application note provides detailed protocols and supporting data for the use of this compound in HTS campaigns, with a particular focus on the DNA repair enzyme Tyrosyl-DNA Phosphodiesterase 1 (TDP1).

TDP1 plays a critical role in maintaining genomic integrity by resolving stalled Topoisomerase I-DNA covalent complexes, a common consequence of certain cancer chemotherapies.[1][2][3] Inhibition of TDP1 is a promising strategy to enhance the efficacy of these existing anticancer drugs.[2][3] The this compound based assay provides a reliable platform for the discovery of novel TDP1 inhibitors.

Principle of the Assay

The this compound assay is a colorimetric method for measuring the activity of enzymes that can hydrolyze the phosphodiester bond in this synthetic substrate. The enzyme cleaves this compound, releasing thymidine-5'-monophosphate (TMP) and p-nitrophenol. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at 405-420 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity. In an inhibitor screening context, a reduction in the rate of pNP formation indicates the inhibitory potential of a test compound.

Featured Application: High-Throughput Screening for TDP1 Inhibitors

This section provides a detailed protocol for a 384-well plate-based HTS assay for the identification of TDP1 inhibitors using this compound.

Experimental Workflow

The HTS process for identifying TDP1 inhibitors using a this compound-based assay can be broken down into three main stages: Primary Screening, Hit Confirmation, and Dose-Response Analysis.

Materials and Reagents

-

Enzyme: Recombinant human TDP1

-

Substrate: p-nitrophenyl thymidine-5’-monophosphate (this compound)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 1 mM EDTA, 0.1% (v/v) Tween-20

-

Stop Solution: 1 M NaOH

-

Test Compounds: Compound library dissolved in 100% DMSO

-

Control Inhibitor: A known TDP1 inhibitor (e.g., furamidine)[4]

-

Plates: 384-well, clear, flat-bottom microplates

Detailed Protocol for 384-Well HTS Assay

-

Compound Plating:

-

Using an automated liquid handler, dispense 100 nL of test compounds (typically at 10 mM in 100% DMSO) into the wells of a 384-well plate.

-

For control wells, dispense 100 nL of 100% DMSO (negative control) or a known TDP1 inhibitor (positive control).

-

-

Enzyme Preparation and Dispensing:

-

Prepare a working solution of TDP1 in assay buffer to a final concentration that yields a robust signal within the linear range of the assay (e.g., 10 nM).

-

Dispense 10 µL of the TDP1 solution to each well of the 384-well plate containing the compounds.

-

Mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Substrate Addition and Reaction Incubation:

-

Prepare a working solution of this compound in assay buffer. The optimal concentration should be at or near the Km value for TDP1 to ensure sensitivity to competitive inhibitors.

-

Start the enzymatic reaction by dispensing 10 µL of the this compound solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase for the negative controls.

-

-

Reaction Termination and Signal Detection:

-

Stop the reaction by adding 10 µL of 1 M NaOH to each well. The addition of a strong base will denature the enzyme and shift the pH to the alkaline range, maximizing the absorbance of the p-nitrophenolate ion.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 x (1 - (Abscompound - Absblank) / (AbsDMSO - Absblank)) where Abscompound is the absorbance in the presence of the test compound, Absblank is the absorbance of a well with no enzyme, and AbsDMSO is the absorbance of the negative control (DMSO only).

-

Identify initial "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

-

Data Presentation

Quantitative data from HTS and subsequent characterization are crucial for compound prioritization. The following tables provide examples of the types of data that should be generated and organized.

Table 1: HTS Assay Parameters

| Parameter | Value |

| Plate Format | 384-well |